2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole 2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17231142
InChI: InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-5-4-11(17)7-12(13)18/h1-8H,(H,19,20)
SMILES:
Molecular Formula: C15H9F3N2S
Molecular Weight: 306.31 g/mol

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole

CAS No.:

Cat. No.: VC17231142

Molecular Formula: C15H9F3N2S

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)amino-4-(3-fluorophenyl)thiazole -

Specification

Molecular Formula C15H9F3N2S
Molecular Weight 306.31 g/mol
IUPAC Name N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C15H9F3N2S/c16-10-3-1-2-9(6-10)14-8-21-15(20-14)19-13-5-4-11(17)7-12(13)18/h1-8H,(H,19,20)
Standard InChI Key JGIKLBSLJAOJCJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,4-difluorophenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine, reflects its bifunctional substitution pattern:

  • Thiazole core: A five-membered ring with sulfur at position 1 and nitrogen at position 3.

  • 2,4-Difluorophenyl group: Attached to the thiazole’s amino group at position 2.

  • 3-Fluorophenyl group: Substituted at the thiazole’s carbon 4 position .

The fluorine atoms at meta and para positions on the phenyl rings influence electronic distribution, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

Table 1: Key Structural and Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC15H9F3N2S\text{C}_{15}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{S}
Molecular Weight306.31 g/mol
Canonical SMILESC1=CC(=CC(=C1)F)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F
InChI KeyJGIKLBSLJAOJCJ-UHFFFAOYSA-N
XLogP3~3.2 (estimated)
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (3 F, 1 S, 1 N)

Synthesis and Structural Elucidation

General Synthetic Pathways

While no explicit protocol for this compound is published, thiazole synthesis typically involves:

  • Hantzsch Thiazole Synthesis: Condensation of thioureas with α-halo ketones or aldehydes.

  • Cyclization of Thioamides: Using reagents like phosphorus oxychloride (POCl₃) to form the thiazole ring .

For fluorinated derivatives, nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling introduces fluorine substituents. For example:

  • The 3-fluorophenyl group may be introduced via palladium-catalyzed coupling of a boronic acid to a bromothiazole intermediate.

  • The 2,4-difluoroaniline moiety is typically prepared by directed ortho-metallation of fluorobenzene derivatives .

Analytical Characterization

Spectroscopic Data:

  • ¹H NMR: Expected signals include aromatic protons (δ 6.8–7.5 ppm), NH proton (δ 8.2–8.5 ppm), and thiazole protons (δ 7.0–7.2 ppm).

  • ¹³C NMR: Thiazole carbons appear at δ 120–160 ppm, with fluorinated aromatic carbons showing coupling constants (1JCF^1J_{C-F}) of ~245 Hz.

  • MS (ESI+): Molecular ion peak at m/z 306.31 [M+H]⁺, with fragmentation patterns indicating loss of fluorine atoms and thiazole ring cleavage .

Biological Activity and Mechanism of Action

Inferred Pharmacological Profile

Though direct studies are lacking, structurally related thiazoles exhibit:

  • Antimicrobial Activity: Fluorophenyl-thiazoles disrupt bacterial cell membranes and inhibit enzymes like dihydrofolate reductase (DHFR). For instance, analogs with MICs of 0.98–3.9 µg/ml against Staphylococcus aureus and Bacillus subtilis have been reported .

  • Anticancer Potential: Fluorine enhances interactions with hydrophobic kinase domains. Analogous compounds inhibit tubulin polymerization (IC₅₀: 1.2–4.7 µM) and induce apoptosis in HeLa cells .

  • Antiviral Effects: Thiazoles interfere with viral protease activity, as seen in hepatitis C virus (HCV) NS3/4A protease inhibition (IC₅₀: 8.3 µM) .

Table 2: Comparative Bioactivity of Thiazole Analogs

CompoundTarget ActivityIC₅₀/MICSource
4-(3-Fluorophenyl)-2-aminothiazoleS. aureus growth inhibition1.95 µg/ml
N-(2,4-Difluorophenyl)thiazoleTubulin polymerization inhibition2.8 µM
2-Amino-4-(3,4-difluorophenyl)thiazoleHCV protease inhibition8.3 µM

Pharmacokinetics and Toxicity Considerations

ADME Properties

  • Absorption: High lipophilicity (LogP ~3.2) suggests good passive diffusion across biological membranes.

  • Metabolism: Fluorine groups resist oxidative metabolism, potentially prolonging half-life. CYP3A4-mediated oxidation of the thiazole ring is probable .

  • Excretion: Predicted renal clearance due to moderate molecular weight and hydrogen-bonding capacity.

Toxicity Risks

  • Hepatotoxicity: Thiazoles may inhibit cytochrome P450 enzymes, necessitating hepatic safety assays.

  • Genotoxicity: Fluorinated aromatics rarely intercalate DNA but require Ames test validation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator